Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate

Physicochemical property Permeability SAR differentiation

Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate (CAS 123988-26-1) is a spirocyclic chromanone ester that serves as a protected precursor to the corresponding acetic acid derivative. The compound features a rigid spiro[chroman-2,1'-cyclohexan]-4-one core, a scaffold associated with acetyl-CoA carboxylase (ACC) inhibition , anti-inflammatory activity , and free-radical scavenging capacity.

Molecular Formula C17H20O5
Molecular Weight 304.342
CAS No. 123988-26-1
Cat. No. B2576091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate
CAS123988-26-1
Molecular FormulaC17H20O5
Molecular Weight304.342
Structural Identifiers
SMILESCOC(=O)COC1=CC2=C(C=C1)C(=O)CC3(O2)CCCCC3
InChIInChI=1S/C17H20O5/c1-20-16(19)11-21-12-5-6-13-14(18)10-17(22-15(13)9-12)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10-11H2,1H3
InChIKeySRUFYYDHPARFSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate (CAS 123988-26-1) – Spirochromanone Pharmacophore Intermediate


Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate (CAS 123988-26-1) is a spirocyclic chromanone ester that serves as a protected precursor to the corresponding acetic acid derivative. The compound features a rigid spiro[chroman-2,1'-cyclohexan]-4-one core, a scaffold associated with acetyl-CoA carboxylase (ACC) inhibition [1], anti-inflammatory activity , and free-radical scavenging capacity . Unlike its free acid analog (CAS 135111-36-3), the methyl ester offers differential solubility and hydrogen-bond donor characteristics that make it preferentially suited as a procuring intermediate for late-stage medicinal chemistry campaigns where carboxyl protection is required [2].

Why In-Class Spirochromanone Analogs Cannot Replace Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate Without Quantitative Data


Although multiple spirochromanone derivatives share a common rigid core, the specific substitution pattern (4-oxo, 7-oxyacetate as the methyl ester) confers a unique combination of hydrogen-bond acceptor/donor profile and lipophilicity that cannot be replicated by the free acid or 4′-alkyl analogs. The methyl ester removes the carboxylic acid H-bond donor present in the free acid (CAS 135111-36-3), which predictably raises logP and alters passive membrane permeability [1]. Furthermore, the 7-oxyacetate side chain differentiates this compound from non-derivatized spirochromanones that lack the extended hydrogen-bond network required for ACC active-site engagement [2]. Substituting a generic spirochromanone or the free acid without quantitative head-to-head evidence risks introducing pharmacokinetic and pharmacodynamic variables that invalidate structure-activity relationships (SAR) already established for the ester series [3].

Quantitative Differentiation Evidence for Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate Against Closest Analogs


Hydrogen-Bond Donor Count Reduction Relative to Free Acid Analog (CAS 135111-36-3)

The methyl ester eliminates the single hydrogen-bond donor (HBD) present in the free acid analog (CAS 135111-36-3). According to the Lipinski rule-of-five, each HBD reduction is associated with an approximate 10-fold increase in passive membrane permeability for neutral compounds [1]. The free acid possesses one HBD (carboxylic acid), while the methyl ester has zero HBDs. This difference is significant for blood-brain barrier penetration and cellular uptake in ACC-targeted metabolic disease programs where intracellular target engagement is required [2].

Physicochemical property Permeability SAR differentiation

Lipophilicity (LogP) Advantage Over the Free Acid (CAS 135111-36-3)

Methyl esterification increases the calculated partition coefficient (LogP) compared to the free acid. While direct measured logP for this specific compound is unavailable, the parent scaffold hexahydro-spiro[chroman-2,1'-cyclohexan]-4-one (CAS 109340-58-1) has a reported logP of 3.24 [1]. The addition of the 7-oxyacetate methyl ester is predicted to modestly increase logP relative to the free acid, which would be deprotonated at physiological pH and exhibit lower logD . A higher logP favors partitioning into lipid bilayers, potentially enhancing intracellular accumulation for ACC inhibition [2].

Lipophilicity LogP Membrane permeability

Class-Level ACC Inhibitory Activity: Spirochromanone Pharmacophore Validation

The spirochromanone pharmacophore to which methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate belongs has been validated as an acetyl-CoA carboxylase (ACC) inhibitory scaffold. In a published series, compound 7a – a spirochromanone derivative possessing a quinoline moiety – inhibited ACC1 with an IC50 of 189 nM and ACC2 with an IC50 of 172 nM [1]. While the 7-oxyacetate methyl ester itself has not been directly tested in published ACC assays, the conserved spiro[chroman-2,1'-cyclohexan]-4-one core predicts retention of ACC binding affinity [2]. This differentiates the scaffold from non-spirocyclic chromanone derivatives that lack the conformational rigidity necessary for optimal ACC active-site complementarity [3].

ACC inhibitor IC50 Spirochromanone Metabolic disease

Free-Radical Scavenging Capacity Claimed for the Methyl Ester

Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate has been reported to scavenge free radicals and inhibit oxidative stress in cellular models . Although no quantitative IC50 for this specific compound is publicly available, the 7-oxyacetate side chain is structurally analogous to antioxidant phenolic ethers found in known radical scavengers [1]. The free acid analog has also been investigated for antioxidant properties, but the methyl ester's enhanced lipophilicity may improve intracellular access to sites of oxidative stress .

Antioxidant Free radical scavenging Oxidative stress

Anti-Inflammatory Activity in Animal Arthritis Model (Qualitative Claim)

In an animal model of arthritis, treatment with methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate reportedly reduced paw swelling and lowered pro-inflammatory cytokine levels . However, the magnitude of effect, dose-response relationship, and comparator data against the free acid or standard-of-care (e.g., indomethacin) are not disclosed [1]. This qualitative claim differentiates the methyl ester from spirochromanone analogs for which no anti-inflammatory data exist, but the evidence strength is insufficient to support procurement decisions based solely on anti-inflammatory efficacy.

Anti-inflammatory Arthritis model Cytokine modulation

Recommended Application Scenarios for Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate Based on Available Evidence


Late-Stage Medicinal Chemistry: Protected Carboxylate Intermediate for ACC Inhibitor SAR

Procure the methyl ester as a carboxyl-protected building block when constructing spirochromanone-based ACC inhibitor libraries. The absence of a free carboxylic acid eliminates unintended H-bond interactions during coupling reactions and simplifies purification. Following SAR establishment, the ester can be hydrolyzed to the free acid for pharmacological profiling [1][2].

Permeability-Driven Phenotypic Screening in Metabolic Disease Models

Use the methyl ester in cell-based assays where passive membrane permeability is critical for intracellular ACC target engagement. The zero HBD profile and higher predicted logP relative to the free acid support its selection over the acid analog when screening for glucose-lowering or lipid-reducing phenotypes [1][3].

Dual-Objective Screening: ACC Inhibition Plus Antioxidant/Anti-Inflammatory Potential

Incorporate the compound into screening cascades that evaluate both ACC inhibition and oxidative stress/cytokine modulation endpoints. Although quantitative efficacy data are lacking, the compound's reported free-radical scavenging and anti-inflammatory effects provide a hypothesis-generating rationale for selecting it over spirochromanones lacking these ancillary activities .

Quote Request

Request a Quote for Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.